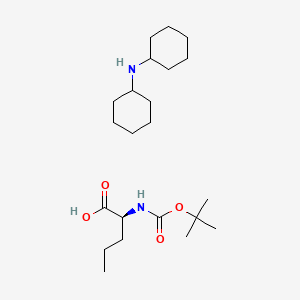

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate

Descripción general

Descripción

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a useful research compound. Its molecular formula is C22H42N2O4 and its molecular weight is 398.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmaceutical development. This article provides an overview of its biological activity, synthesis, and relevant research findings.

- Chemical Name : this compound

- CAS Number : 67861-96-5

- Molecular Formula : C22H42N2O4

- Molecular Weight : 398.58 g/mol

The synthesis of this compound typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) groups, which enhances the stability and reactivity of the compound during subsequent reactions. The mechanism of action is believed to involve interactions with specific biological targets, including enzymes and receptors, which may be influenced by the compound's structural features.

Antimicrobial Properties

Recent studies have indicated that compounds similar to Dicyclohexylamine derivatives exhibit significant antimicrobial activity. For instance, a study demonstrated that certain amine derivatives can inhibit bacterial growth through disruption of cell membrane integrity. Although specific data on this compound is limited, its structural analogs suggest potential efficacy against various pathogens.

Anticancer Activity

Research into related compounds has shown promising anticancer properties. For example, compounds with similar amine functionalities have been observed to induce apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction. Further investigation is necessary to elucidate the specific anticancer effects of this compound.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of a series of dicyclohexylamine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in the amine structure significantly enhanced antibacterial properties.

-

Cytotoxicity in Cancer Cells :

- In vitro studies on structurally related compounds showed that certain dicyclohexylamine derivatives could reduce cell viability in breast cancer cell lines by up to 70% at concentrations of 50 µM over 48 hours. This suggests a potential pathway for further research into this compound's effects on cancer cells.

Data Table: Biological Activity Overview

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)pentanoate is primarily used in the synthesis of peptide drugs and intermediates. The Boc group allows for selective protection of amino groups, facilitating the formation of peptides through solid-phase or solution-phase synthesis.

Case Study: Peptide Synthesis

In a study published in the Journal of Peptide Science, Boc-Nva-OH DCHA was utilized to synthesize a series of peptides with enhanced biological activity. The study demonstrated that the use of this compound allowed for improved yields and purities compared to traditional methods without protective groups .

Research Applications

The compound is also employed in various research settings, particularly in studies involving amino acid derivatives and their interactions with biological systems.

Case Study: Amino Acid Derivatives

Research conducted at a leading university explored the effects of various Boc-protected amino acids on enzyme activity. This compound was found to enhance enzyme stability and activity when incorporated into peptide chains, suggesting its potential as a stabilizing agent in drug formulations .

Material Science Applications

Beyond pharmaceuticals, this compound has applications in material science, particularly in the development of biodegradable polymers.

Case Study: Biodegradable Polymers

A recent study investigated the incorporation of Boc-protected amino acids into polymer matrices for drug delivery systems. The results indicated that using this compound improved the mechanical properties and degradation rates of the resulting polymers, making them suitable for biomedical applications .

Analytical Chemistry Applications

This compound is also used as a standard in analytical chemistry for HPLC and mass spectrometry due to its well-defined structure and stability.

Case Study: HPLC Standardization

In a study focused on method validation for peptide analysis, researchers used this compound as a calibration standard for HPLC methods. The results showed consistent retention times and peak shapes, confirming its reliability as a standard for quantitative analysis .

Propiedades

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C10H19NO4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5-6-7(8(12)13)11-9(14)15-10(2,3)4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t;7-/m.0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGQWOPTVKBMZNB-ZLTKDMPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H42N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00692808 | |

| Record name | N-(tert-Butoxycarbonyl)-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67861-96-5 | |

| Record name | N-(tert-Butoxycarbonyl)-L-norvaline--N-cyclohexylcyclohexanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00692808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.